Cas no 56046-17-4 ((4-Isopropylphenyl)urea)

(4-Isopropylphenyl)urea 化学的及び物理的性質
名前と識別子
-
- Urea,N-[4-(1-methylethyl)phenyl]-
- [4-(propan-2-yl)phenyl]urea
- Isoproturon-desmethyl
- N',-(4-isopropylphenyl)urea
- 1-[4-(propan-2-yl)phenyl]urea
- (4-propan-2-ylphenyl)urea
- CHEBI:83514
- 1-(4-Isopropylphenyl)urea
- isoproturon-didemethyl
- Didemethylisoproturon
- 3-[4-(propan-2-yl)phenyl]urea
- Didesmethylisoproturon
- 1-(4-Isoprophenyl)urea
- [N-(4-isopropylphenyl)-urea, LS730334, didesmethyl-isoproturon
- 56046-17-4
- AKOS000154166
- 1-(4-isopropylphenyl)-urea
- N'-(4-isopropylphenyl)-urea
- NS00000259
- SCHEMBL5533028
- 1-(4-Isopropylphenyl)urea 10 microg/mL in Acetonitrile
- DTXSID10204592
- Q27156903
- STL124179
- (4-Isopropylphenyl)urea
-
- インチ: InChI=1S/C10H14N2O/c1-7(2)8-3-5-9(6-4-8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13)
- InChIKey: ABBKOIZWGCVCKE-UHFFFAOYSA-N
- ほほえんだ: CC(C)C1=CC=C(C=C1)NC(=O)N
計算された属性
- せいみつぶんしりょう: 178.11100
- どういたいしつりょう: 178.111
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 55.1A^2
じっけんとくせい
- 密度みつど: 1.115
- ふってん: 272.9°C at 760 mmHg
- フラッシュポイント: 118.8°C
- 屈折率: 1.585
- PSA: 55.12000
- LogP: 3.07390
(4-Isopropylphenyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I873905-10mg |
(4-Isopropylphenyl)urea |
56046-17-4 | 10mg |
$1642.00 | 2023-05-18 | ||
A2B Chem LLC | AG18079-100mg |
1-(4-ISOPROPYLPHENYL)UREA |
56046-17-4 | 100mg |
$399.00 | 2024-04-19 | ||
TRC | I873905-1mg |
(4-Isopropylphenyl)urea |
56046-17-4 | 1mg |
$207.00 | 2023-05-18 |
(4-Isopropylphenyl)urea 関連文献
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Lata Tiwari,Varun Kumar,Bhuvesh Kumar,Dinesh Mahajan RSC Adv. 2018 8 21585
-
N. Mazzella,F. Delmas,B. Delest,B. Méchin,C. Madigou,J.-P. Allenou,R. Gabellec,Th. Caquet J. Environ. Monit. 2009 11 108
(4-Isopropylphenyl)ureaに関する追加情報
Introduction to (4-Isopropylphenyl)urea (CAS No. 56046-17-4)
(4-Isopropylphenyl)urea, with the chemical formula C10H13N2O, is a significant compound in the field of chemical and pharmaceutical research. Its CAS number, 56046-17-4, uniquely identifies it in scientific literature and databases. This compound has garnered attention due to its diverse applications and potential in various biochemical processes.
The structural uniqueness of (4-Isopropylphenyl)urea lies in its aromatic ring substituted with an isopropyl group and a urea moiety. This configuration makes it a versatile intermediate in synthesizing more complex molecules, particularly in the pharmaceutical industry. The presence of the urea group suggests potential biological activity, which has been a focal point for researchers exploring novel therapeutic agents.
In recent years, advancements in medicinal chemistry have highlighted the importance of urea derivatives in drug development. Studies have shown that compounds containing the urea moiety can exhibit inhibitory effects on various enzymes and receptors, making them promising candidates for treating a range of diseases. (4-Isopropylphenyl)urea is no exception, with preliminary research indicating its potential in modulating biological pathways associated with inflammation and neurodegeneration.
The synthesis of (4-Isopropylphenyl)urea involves multi-step organic reactions, typically starting from readily available aromatic precursors. The introduction of the isopropyl group at the para position relative to the urea substituent requires precise control over reaction conditions to ensure high yield and purity. Modern synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have improved the efficiency of these processes, making large-scale production more feasible.
One of the most intriguing aspects of (4-Isopropylphenyl)urea is its role as a building block in the development of agrochemicals. The compound's structural features make it suitable for designing novel herbicides and pesticides that target specific enzymatic pathways in plants and pests. This application aligns with the growing demand for environmentally friendly agrochemicals that minimize ecological impact while maintaining efficacy.
Recent studies have also explored the pharmacokinetic properties of (4-Isopropylphenyl)urea. Researchers have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles to understand how it interacts with biological systems. These studies are crucial for optimizing drug formulations and predicting potential side effects. The findings suggest that modifications to the molecular structure could enhance its bioavailability and therapeutic efficacy.
The chemical stability of (4-Isopropylphenyl)urea under various conditions is another area of interest. Experiments have been conducted to assess its resistance to degradation by light, heat, and moisture, which are critical factors for storage and transportation. The compound's stability under these conditions ensures its reliability as an intermediate in industrial processes and laboratory research.
In conclusion, (4-Isopropylphenyl)urea (CAS No. 56046-17-4) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its unique structure and biological activity make it a valuable asset in drug discovery and material science. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge and industrial innovation is likely to grow.
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